Phenethyl sophoroside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

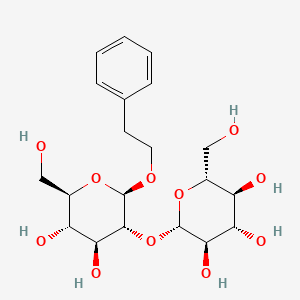

Phenethyl sophoroside is a type of glycoside . Glycosides are compounds that contain a carbohydrate and a noncarbohydrate residue in the same molecule. The noncarbohydrate residue is usually a phenolic compound, as is the case with this compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of a carbohydrate with a phenolic compound . The selection of catalysts is crucial in these reactions .Applications De Recherche Scientifique

Therapeutic Effects in Radiation-Induced Heart Damage

Phenethyl sophoroside derivatives such as caffeic acid phenethyl ester (CAPE) have shown promise in minimizing radiation-induced injuries. A study on rats exposed to gamma radiation revealed that early treatment with CAPE significantly decreased oxidative stress markers in heart tissue and serum, suggesting its therapeutic potential in radiation-induced cardiac damage (Mansour & Tawfik, 2012).

Anticancer Properties

Phenethyl isothiocyanate (PEITC), a related compound, has demonstrated significant anticancer effects. It induces cell death in human prostate cancer cells by inhibiting oxidative phosphorylation, leading to the production of reactive oxygen species. This inhibition of energy production in cancer cells points towards a potential therapeutic application in cancer treatment (Xiao et al., 2010).

Applications in Bioeconomy

Sophorolipids, a class of compounds related to this compound, have gained interest due to their environmentally friendly nature. They are used in the personal care and cleaning industry and are being researched for applications in crop protection, food, bioflotation, and medical fields. This highlights the versatility and potential of sophorolipids in various industries (Dierickx et al., 2021).

Neuroprotective Effects

CAPE has been found to extend the survival of a mouse model of amyotrophic lateral sclerosis (ALS), indicating its potential as a neuroprotective agent. The study showed that CAPE treatment led to less activation of microglia and astrocytes and higher motor neuron counts, suggesting its applicability in neurodegenerative diseases like ALS (Fontanilla et al., 2012).

Synthesis of Natural Products

Sophorose lipids, closely related to this compound, have been used in the synthesis of natural products like Ebracteatoside C, Zizybeoside I, and phenethyl glycoside. This demonstrates the utility of sophorose lipids in the field of synthetic chemistry and natural product synthesis (Hoffmann et al., 2012).

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O11/c21-8-11-13(23)15(25)17(27)19(29-11)31-18-16(26)14(24)12(9-22)30-20(18)28-7-6-10-4-2-1-3-5-10/h1-5,11-27H,6-9H2/t11-,12-,13-,14-,15+,16+,17-,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSIFJHEGYUPRJ-HNCKFYPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)

![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2365410.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)

![cyclohexyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2365415.png)

![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)

![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)

![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)